molecular formula C8H2ClF4N B186244 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile CAS No. 129931-47-1

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No. B186244
M. Wt: 223.55 g/mol
InChI Key: XRFKGJGJYKZNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 129931-47-1 . It has a molecular weight of 223.56 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile was synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is represented by the formula C8H2ClF4N . The InChI code for the compound is 1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For example, 3-Fluoro-5-trifluoromethylbenzonitrile is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.56 . It is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis

“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used as a reagent in various chemical synthesis processes . It is often used due to its unique chemical structure, which includes a trifluoromethyl group and a nitrile group, making it a versatile reagent in organic synthesis .

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

This compound is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors . CETP inhibitors are a class of drugs that are used in the treatment of high cholesterol .

Antimicrobial Activity

It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .

Drug Manufacturing

“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used in the manufacturing of various drugs . For example, it is used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .

Research and Development

This compound is often used in research and development laboratories for the synthesis of new compounds . Its unique chemical structure makes it a valuable tool in the development of new chemical entities .

Industrial Applications

In addition to its use in scientific research, “3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” also has potential industrial applications. Its unique chemical properties could make it useful in the development of new materials or processes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

While specific future directions for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have shown potential in the treatment of high cholesterol . This suggests that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile could also have potential therapeutic applications.

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFKGJGJYKZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599774
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

CAS RN

129931-47-1
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride, 6.0 g (50 mmol) was added to a slurry of 4.0 g (16 mmol) 3-chloro-2-fluoro-5-(trifluoromethyl) benzamide and 15 mL dimethylformamide at 0° C. After stirring for one hour the reaction mixture was diluted with 25 mL pentane and neutralized by dropwise addition of a saturated potassium carbonate solution and filtered. The pentane solution was dried and distilled to yield 3-chloro-2-fluoro-5-(trifluoromethyl) benzonitrile in 71% yield, bp 75°-85° C./20 mm Hg.
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